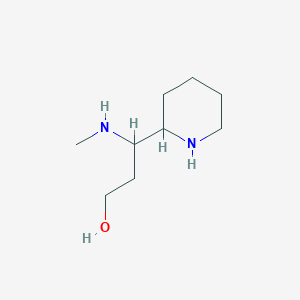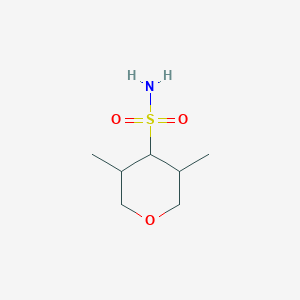
3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. The structure of this compound includes a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which consists of a sulfonyl functional group attached to an amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyltetrahydro-2H-pyran-4-amine with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,5-dimethyltetrahydro-2H-pyran-4-amine in an organic solvent such as dichloromethane.
- Add a base such as triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add sulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonic acids, thiols
Substitution: Various substituted sulfonamides
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, ultimately leading to their death. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby competitively inhibiting its activity.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonamide can be compared with other similar compounds, such as:
3,3-Dimethyltetrahydro-2H-pyran-4-amine: This compound lacks the sulfonamide group and has different chemical properties and applications.
3,3-Dimethyltetrahydro-2H-pyran-4-ol: This compound contains a hydroxyl group instead of a sulfonamide group, leading to different reactivity and uses.
3,5-Dimethyltetrahydro-2H-pyran-4-sulfonic acid: This compound is an oxidized form of the sulfonamide and has distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of the tetrahydropyran ring and the sulfonamide group, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H15NO3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
3,5-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-5-3-11-4-6(2)7(5)12(8,9)10/h5-7H,3-4H2,1-2H3,(H2,8,9,10) |
InChI-Schlüssel |
DESFMEVMXCADGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(C1S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


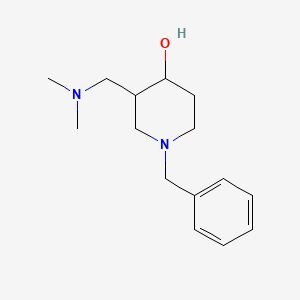


![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
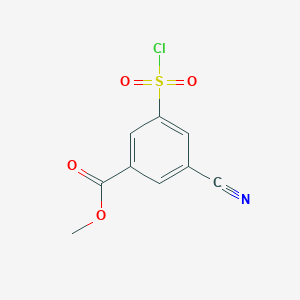
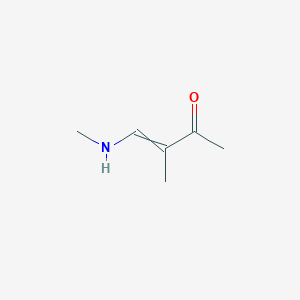


![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
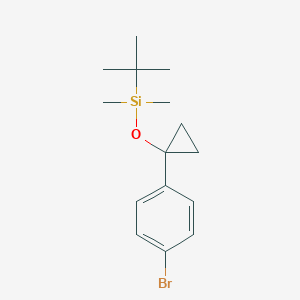
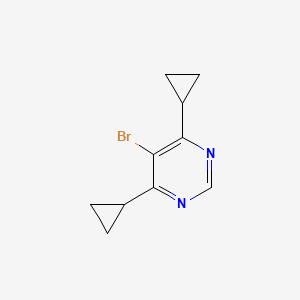
![(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)

